Amino-(3-benzyloxy-phenyl)-acetic acid
Overview
Description
Amino-(3-benzyloxy-phenyl)-acetic acid is an organic compound that features a benzene ring substituted with a benzyloxy group and an amino group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-(3-benzyloxy-phenyl)-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-benzyloxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to an amino group through reductive amination using reagents like sodium cyanoborohydride.
Acetic Acid Introduction: The amino group is then reacted with bromoacetic acid under basic conditions to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the above-mentioned steps with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Amino-(3-benzyloxy-phenyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The amino group can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Amino-(3-benzyloxy-phenyl)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Amino-(3-benzyloxy-phenyl)-acetic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Amino-(4-benzyloxy-phenyl)-acetic acid: Similar structure but with the benzyloxy group at the para position.
Amino-(3-methoxy-phenyl)-acetic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
Amino-(3-benzyloxy-phenyl)-acetic acid is unique due to the specific positioning of the benzyloxy group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
2-amino-2-(3-phenylmethoxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c16-14(15(17)18)12-7-4-8-13(9-12)19-10-11-5-2-1-3-6-11/h1-9,14H,10,16H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQDHRDNJOXEEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404198 | |
Record name | AMINO-(3-BENZYLOXY-PHENYL)-ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299169-37-2 | |
Record name | AMINO-(3-BENZYLOXY-PHENYL)-ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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